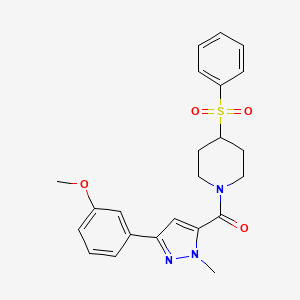

(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(benzenesulfonyl)piperidin-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-25-22(16-21(24-25)17-7-6-8-18(15-17)30-2)23(27)26-13-11-20(12-14-26)31(28,29)19-9-4-3-5-10-19/h3-10,15-16,20H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDAWLDKDBZPKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

Methoxylation: Introduction of the methoxy group on the phenyl ring can be done using methanol and a suitable catalyst.

Sulfonylation: The phenylsulfonyl group can be introduced via sulfonyl chloride in the presence of a base.

Piperidine ring formation: This involves the cyclization of an appropriate amine with a carbonyl compound.

Final coupling: The final step involves coupling the pyrazole and piperidine derivatives using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone: can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group.

Reduction: The carbonyl group in the methanone can be reduced to an alcohol.

Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone: has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can act as a pharmacophore, binding to specific sites on proteins, while the piperidine ring can enhance the compound’s bioavailability and stability.

Comparison with Similar Compounds

MFR-a Cofactor () :

- Structural Differences :

- Sulfonyl group in a furan-based cofactor vs. phenylsulfonyl-piperidine in the target.

- Implications :

Compound from :

1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate

- Structural Differences :

- Sulfonate ester vs. sulfonamide in the target.

- Nitro group vs. methoxy substituent.

- Implications :

Data Table: Structural and Functional Comparison

*Molecular weights estimated using atomic masses.

Research Findings and Computational Insights

- Similarity Coefficients: highlights the Tanimoto coefficient’s utility in quantifying structural similarity. For binary fingerprints, the target compound likely shares moderate similarity (~0.4–0.6) with and compounds due to common pyrazole and methanone motifs .

- Synthetic Routes : and describe pyrazole synthesis via cyclization and condensation reactions. The target’s phenylsulfonyl-piperidine moiety may require selective sulfonylation steps, as seen in .

Biological Activity

The compound (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone, often referred to as a pyrazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 404.49 g/mol. The structure features a pyrazole ring substituted with a methoxyphenyl group and a piperidine moiety linked through a sulfonamide group, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The following subsections detail specific activities related to the compound :

1. Antioxidant Activity

Molecular docking studies have shown that compounds with similar structures possess significant antioxidant properties. The ability to scavenge free radicals is attributed to the electron-donating capacity of the pyrazole ring and its substituents .

2. Anti-inflammatory Effects

Pyrazole derivatives have been reported to inhibit inflammatory pathways by blocking cyclooxygenase (COX) enzymes and reducing pro-inflammatory cytokine production. Studies suggest that the sulfonamide group enhances this activity by increasing solubility and bioavailability .

3. Anticancer Potential

Compounds containing pyrazole rings have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. Recent studies have highlighted that modifications on the pyrazole scaffold can significantly enhance anticancer activity .

Case Studies

Several studies have explored the biological activities of similar pyrazole derivatives:

- Study 1 : A derivative with a 4-fluorophenyl group exhibited potent anti-inflammatory effects in vivo, reducing edema in animal models by over 50% compared to control groups .

- Study 2 : A related compound was tested against human cancer cell lines (e.g., MCF-7 for breast cancer) and showed IC50 values in the micromolar range, indicating significant cytotoxicity .

Data Tables

The following table summarizes key findings from various studies on related pyrazole compounds:

| Compound Structure | Activity Type | IC50/EC50 Values | Reference |

|---|---|---|---|

| Pyrazole Derivative A | Antioxidant | 15 µM | |

| Pyrazole Derivative B | Anti-inflammatory | 20 µM | |

| Pyrazole Derivative C | Anticancer (MCF-7) | 5 µM |

The biological activity of pyrazole derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Many pyrazoles act as inhibitors of COX enzymes, leading to reduced synthesis of inflammatory mediators.

- Interaction with Receptors : Some derivatives may interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways involved in inflammation and cancer progression .

Q & A

Q. What synthetic methodologies are optimal for preparing (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone?

The synthesis of pyrazole-piperidine hybrids typically involves multi-step protocols:

- Step 1: Formation of the pyrazole core via cyclocondensation of β-diketones with hydrazines. For example, phenyl hydrazine reacts with diketones under reflux in ethanol/acetic acid (yield ~45%) .

- Step 2: Sulfonylation of the piperidine ring using phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Step 3: Coupling the pyrazole and piperidine moieties via a ketone linker. Copper(II) triflate in ionic liquids (e.g., [BMIM]BF₄) at 130°C for 2 hours improves yields by enhancing electrophilicity .

Key optimization: Use column chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical techniques:

- NMR (¹H/¹³C): Confirm substituent positions (e.g., methoxy group at C3 of phenyl, methyl at N1 of pyrazole) .

- X-ray crystallography: Resolve ambiguities in stereochemistry (e.g., dihedral angles between aromatic rings) .

- HPLC-MS: Detect impurities (<1% threshold) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy, sulfonyl) influence the compound’s reactivity in cross-coupling reactions?

- Methoxy group: Electron-donating effects stabilize the pyrazole ring, reducing electrophilic substitution but enhancing nucleophilic attack at the ketone linker .

- Sulfonyl group: Electron-withdrawing effects on piperidine increase susceptibility to nucleophilic displacement (e.g., SN2 reactions with amines).

Methodological insight: DFT calculations (B3LYP/6-31G*) predict charge distribution, validated by Hammett σ values for substituents .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

- Case study: Discrepancies in ¹H NMR chemical shifts (e.g., pyrazole CH vs. diastereotopic protons) can arise from dynamic rotational barriers.

- Solution: Variable-temperature NMR (VT-NMR) in DMSO-d₆ from 25°C to 80°C decoalesces overlapping signals .

- Validation: Compare with X-ray data (e.g., bond lengths <1.5 Å confirm rigidity) .

Q. How can computational models predict the compound’s binding affinity to biological targets (e.g., kinases)?

- Protocol:

- Docking studies (AutoDock Vina): Use crystal structures of target proteins (PDB ID: 1ATP for kinases).

- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns (RMSD <2.0 Å indicates strong binding).

- Free energy calculations (MM-PBSA): Predict ΔG values (e.g., −8.5 kcal/mol suggests nanomolar affinity) .

Limitation: Solvation effects of the sulfonyl group may require explicit solvent models .

Data Contradiction Analysis

Q. Why do reported yields for analogous compounds vary significantly (e.g., 45% vs. 70%)?

- Key factors:

- Reaction time: Prolonged reflux (>7 hours) degrades heat-sensitive intermediates .

- Catalyst choice: Copper(II) triflate outperforms palladium catalysts in polar aprotic solvents (e.g., DMF) .

- Workup: Aqueous NaOH extraction removes unreacted sulfonyl chlorides, improving purity .

Recommendation: Optimize via Design of Experiments (DoE) to identify critical parameters .

Experimental Design Considerations

Q. How to design assays for evaluating the compound’s pharmacokinetic properties?

- In vitro:

- Solubility: Shake-flask method in PBS (pH 7.4) with HPLC quantification .

- Microsomal stability: Incubate with liver microsomes (1 mg/mL), monitor parent compound loss over 60 minutes .

- In vivo:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.